molecular formula C16H14N2O B13809538 N-(4-cyanophenyl)-4-ethylbenzamide CAS No. 791125-43-4

N-(4-cyanophenyl)-4-ethylbenzamide

Cat. No.: B13809538
CAS No.: 791125-43-4
M. Wt: 250.29 g/mol
InChI Key: KANVXCFOTHIHQM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-ethylbenzamide is an organic compound characterized by the presence of a cyanophenyl group attached to an ethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-ethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-ethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-4-ethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

791125-43-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-ethylbenzamide

InChI

InChI=1S/C16H14N2O/c1-2-12-3-7-14(8-4-12)16(19)18-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3,(H,18,19)

InChI Key

KANVXCFOTHIHQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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